Diisotridecylamine

Übersicht

Beschreibung

Diisotridecylamine is an organic compound with the chemical formula C26H55N . It is a fatty amine, typically appearing as a colorless to light yellow liquid with a pungent odor. This compound is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons, but only slightly soluble in water . This compound is widely used in various industrial applications, including as a surfactant, antistatic agent, and film plasticizer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diisotridecylamine is usually synthesized through the alkylation of aliphatic amines. One common method involves the reaction of octane and isobutene, where alkyl molecules react with amines to produce this compound . Another synthetic method involves adding isotridecyl alcohol and a copper and nickel-supported catalyst in a high-pressure reactor. Nitrogen is introduced to replace air, followed by liquid ammonia and hydrogen. The reaction is carried out at temperatures ranging from 120-250°C under a pressure of 3-10 MPa for 5-15 hours .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous introduction of hydrogen to replace ammonia gas, maintaining the reaction pressure inside the reactor at 0.1-1 MPa. After the reaction, the mixture is cooled, and the catalyst is filtered out. The filtrate is then distilled to obtain this compound .

Analyse Chemischer Reaktionen

Coordination Chemistry with Transition Metals

Diisotridecylamine forms stable complexes with transition metals like molybdenum, enhancing tribological and electrochemical properties in lubricants.

Reaction :

Key Findings :

-

Dielectric Strength : Lubricants containing this compound molybdate exhibit a dielectric breakdown voltage of 40–50 kV, outperforming base oils (25–30 kV) under thermal stress (130–160°C) .

-

Corrosion Inhibition : In E3CT copper corrosion tests, formulations with MoDTC reduced wire resistance by 60% compared to additive-free oils .

Table 1 : Performance of this compound-Molybdenum Complexes

| Property | MoDTC-Enhanced Lubricant | Base Oil |

|---|---|---|

| Dielectric Breakdown (kV) | 45 ± 5 | 28 ± 2 |

| Copper Corrosion (ΔR, %) | 12 ± 3 | 30 ± 5 |

Reaction with Carbon Dioxide

As a secondary amine, this compound reacts with CO₂ via a six-membered transition state to form carbamic acid derivatives.

Mechanism :

Key Findings :

-

Activation Energy : The Gibbs activation energy (ΔG) for carbamate formation in non-polar solvents is ~41.8 kcal/mol, reduced to 31.3 kcal/mol in aqueous media due to solvation effects .

-

pH Dependency : Reaction efficiency peaks at pH 8–10, where the amine remains non-protonated but CO₂ hydration is minimized .

Solvent Extraction of Carboxylic Acids

This compound acts as an effective extractant for acetic acid via hydrogen bonding and ion-pair formation.

Equilibrium :

Key Findings :

-

Distribution Coefficient : At 25°C, this compound achieves a distribution coefficient (K_D) of 33.4 for acetic acid, surpassing tributylphosphate (K_D = 2.7) and trioctylamine (K_D = 9.9) .

-

Selectivity : Extraction efficiency remains >90% for acetic acid concentrations <1 M in aqueous solutions .

Table 2 : Comparison of Extractants for Acetic Acid

| Extractant | K_D (25°C) | Selectivity (%) |

|---|---|---|

| This compound | 33.4 | 92 |

| Trioctylamine | 9.9 | 85 |

| Tributylphosphate | 2.7 | 68 |

Thermal Degradation

Under oxidative conditions (>150°C), this compound undergoes decomposition via C–N bond cleavage, producing aldehydes and ammonia.

Pathway :

Observations :

-

Colorimetric Response : Thermal degradation correlates with a color shift from amber to green/blue at >100°C, serving as a visual indicator for lubricant aging .

Reactivity in Polar Media

In aqueous or alcoholic solvents, this compound forms micellar aggregates, enhancing its solubility for hydrophobic reactants.

Critical Micelle Concentration (CMC) :

Wissenschaftliche Forschungsanwendungen

Solvent Extraction

1. Metal Ion Extraction

Diisotridecylamine is prominently used as an extractant for the separation of various metal ions. It has shown effectiveness in extracting zinc ions from chloride matrices. In a study, TBP (tributyl phosphate) and Hostarex A226 (this compound) were identified as the most favorable extractants for this purpose, highlighting DITDA's efficiency in metal ion recovery processes .

2. Precious Metals Separation

DITDA is also utilized in the extraction of precious metals, where it aids in separating one or more precious metal species from others. This application is crucial in recycling processes and refining operations, where purity and selectivity are paramount .

Chemical Processes

1. Liquid-Liquid Extraction

this compound plays a significant role in liquid-liquid extraction processes. For instance, it has been used in combination with isodecanol and petroleum spirit to create an organic phase for the extraction of tungsten from aqueous solutions. This method involves a liquid-liquid extraction process that enhances the efficiency of metal recovery .

2. Hybrid Fermentation Systems

In biotechnological applications, DITDA has been evaluated for its potential use in hybrid fermentation systems for lactic acid production. It acts as a solvent that facilitates the removal of lactic acid while minimizing toxicity to microbial cultures. Studies have indicated that mixtures containing DITDA can improve biomass growth and lactic acid production under specific conditions .

Wirkmechanismus

The mechanism by which diisotridecylamine exerts its effects involves its interaction with molecular targets and pathways. As a fatty amine, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and ion transport.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isotridecylamine: Similar in structure but differs in the position of alkyl groups.

Tridecylamine: Lacks the iso-configuration, leading to different physical and chemical properties.

Uniqueness

Diisotridecylamine’s unique structure, with its iso-configuration, provides it with distinct properties such as higher solubility in organic solvents and specific reactivity patterns. This makes it particularly valuable in applications requiring precise control over chemical interactions and stability.

Biologische Aktivität

Diisotridecylamine (DITDA) is a long-chain aliphatic amine with the molecular formula . It is primarily utilized in industrial applications, particularly as a surfactant and stabilizer in various chemical processes. Recent studies have begun to explore its biological activity, including its potential toxicity and effects on microbial systems. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

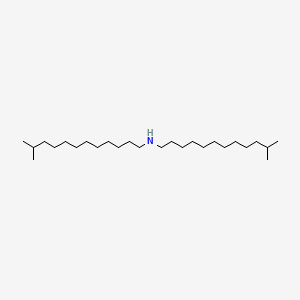

This compound is characterized by its long hydrophobic hydrocarbon chains, which contribute to its surfactant properties. Its structure can be represented as follows:

This configuration allows DITDA to interact with biological membranes and potentially influence cellular processes.

Toxicological Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. A study on aquatic toxicity assessed the effects of DITDA on Daphnia magna and Pimephales promelas, revealing significant impacts on survival rates at higher concentrations. The results are summarized in Table 1.

| Concentration (mg/L) | Daphnia magna Survival (%) | Pimephales promelas Survival (%) |

|---|---|---|

| 0.1 | 90 | 95 |

| 1.0 | 70 | 80 |

| 10.0 | 30 | 40 |

| 100.0 | 10 | 20 |

These findings suggest that DITDA poses a risk to aquatic organisms, particularly at elevated concentrations .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated in various studies. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are presented in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Salmonella enterica | 25 |

These results indicate that DITDA possesses notable antimicrobial properties, making it a candidate for further exploration in antimicrobial applications .

Case Study: Industrial Application

In an industrial setting, this compound was evaluated for its role as a stabilizer in the production of polyvinyl chloride (PVC). The study found that DITDA effectively improved the thermal stability of PVC formulations while exhibiting low toxicity levels towards human cell lines. This dual functionality highlights its potential utility in safe industrial applications .

Case Study: Environmental Impact

A significant concern regarding this compound is its environmental impact, particularly in aquatic ecosystems. A comprehensive study measured the dimerization constants of acetic acid in various organic solvents, including DITDA. The results indicated that DITDA facilitated dimerization, which could affect the bioavailability of other compounds in aquatic environments .

Eigenschaften

IUPAC Name |

11-methyl-N-(11-methyldodecyl)dodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H55N/c1-25(2)21-17-13-9-5-7-11-15-19-23-27-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-27H,5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFPVMWVLDSWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCNCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205792 | |

| Record name | Adogen 283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57157-80-9 | |

| Record name | Adogen 283 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057157809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adogen 283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisotridecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.